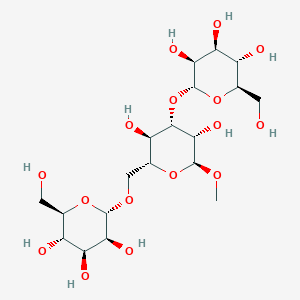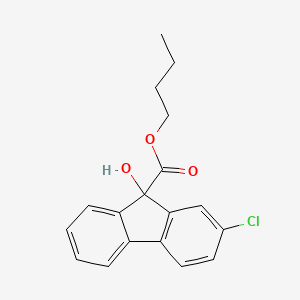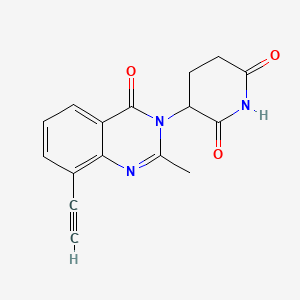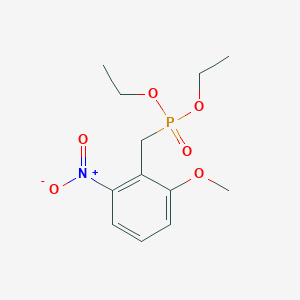
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside is a glycosylation product of the sugar mannose. This compound is notable for its role in the synthesis of oligosaccharides and polysaccharides, with modifications such as fluorination and methylation. It has a molecular formula of C19H34O16 and a molecular weight of 518.46 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside can be synthesized through glycosylation reactions involving mannose. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired glycosylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the specific requirements and applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential antimicrobial properties and therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism by which Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. As a glycosylation product, it can participate in various biochemical processes, including the modification of proteins and lipids. These interactions can influence cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,6-di-O-(A-D-mannopyranosyl)-B-D-mannopyranoside: Another glycosylation product with similar properties.
6-O-α-D-Mannopyranosyl-D-Mannose: Known for its antimicrobial properties
Uniqueness
Its ability to undergo modifications such as fluorination and methylation further enhances its versatility and utility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H34O16 |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1 |
Clé InChI |
DCXPDWNLLMVYGH-OINXDFOBSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)

